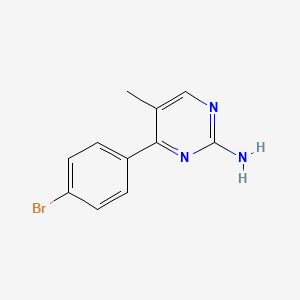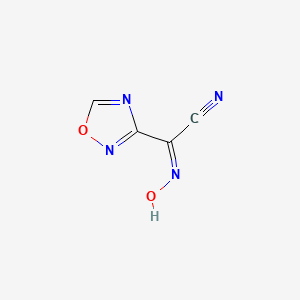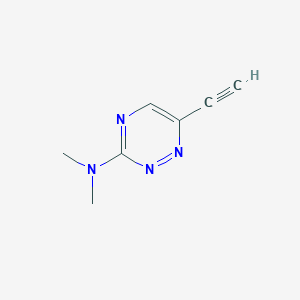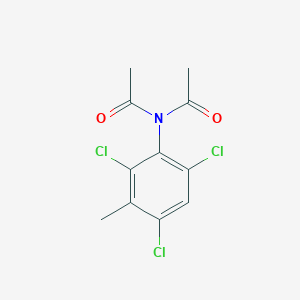![molecular formula C8H7N5O B13099261 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[3,2-d]pyrimidine core with an amino group at the 4-position and a carboxamide group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atoms in the precursor compounds can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridopyrimidines.
科学的研究の応用
4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival. This makes it a promising candidate for the development of targeted therapies for cancer and other diseases .
類似化合物との比較
4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
4-Amino-6-chloropyrido[2,3-d]pyrimidine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds are known for their kinase inhibitory activity and have been studied for their potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit kinase inhibitory activity and are used in the development of therapeutic agents for various diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for scientific research and drug development.
特性
分子式 |
C8H7N5O |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
4-aminopyrido[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C8H7N5O/c9-7-6-4(11-3-12-7)1-2-5(13-6)8(10)14/h1-3H,(H2,10,14)(H2,9,11,12) |
InChIキー |
MTMWXJVMIKGHPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1N=CN=C2N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)

![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)


![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)
![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)

![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)

